
N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-{[6-(3-NITROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a nitrophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-{[6-(3-NITROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Attachment of the Pyridazine Ring: The pyridazine ring can be introduced through nucleophilic substitution or coupling reactions.
Introduction of the Nitro Group: The nitro group can be added via nitration reactions.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
化学反应分析
Types of Reactions
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-{[6-(3-NITROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substituents on the rings can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学研究应用
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-{[6-(3-NITROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and potential biological activity.
Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition or receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-{[6-(3-NITROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Interaction: Binding to cellular receptors and modulating their activity.
Pathway Modulation: Affecting cellular signaling pathways through interaction with key proteins.
相似化合物的比较
Similar Compounds
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-{[6-(3-NITROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: can be compared with other compounds featuring thiazole, pyridazine, and nitrophenyl groups.
Thiazole Derivatives: Compounds with thiazole rings are known for their antimicrobial and antifungal properties.
Pyridazine Derivatives: Pyridazine-containing compounds are often explored for their anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-{[6-(3-NITROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity.
属性
分子式 |
C16H13N5O3S2 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H13N5O3S2/c1-10-8-26-16(17-10)18-14(22)9-25-15-6-5-13(19-20-15)11-3-2-4-12(7-11)21(23)24/h2-8H,9H2,1H3,(H,17,18,22) |
InChI 键 |
UIBRIXAESDYAAA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


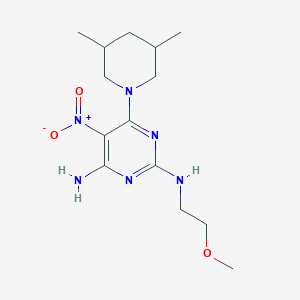
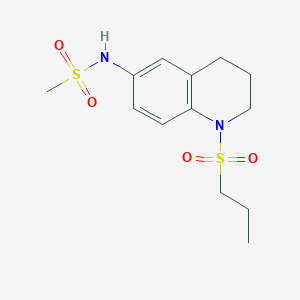
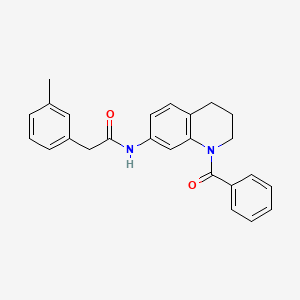
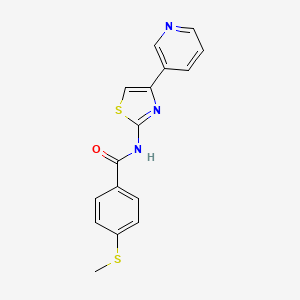
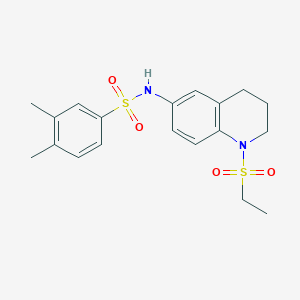
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B11262104.png)
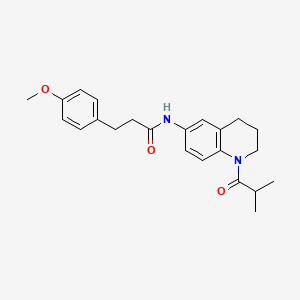
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11262116.png)
![2-Chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-YL]benzamide](/img/structure/B11262117.png)
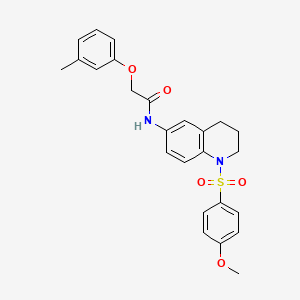
![N-(4-bromophenyl)-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11262134.png)
![N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262146.png)
![N-(3,5-difluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B11262149.png)
![N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxyacetamide](/img/structure/B11262153.png)
